![molecular formula C15H17NO2 B2738890 N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide CAS No. 2411315-15-4](/img/structure/B2738890.png)
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide, also known as DBY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBY is a synthetic compound that is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide has been shown to have a range of biochemical and physiological effects in laboratory experiments. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide in laboratory experiments is its synthetic nature, which allows for precise control over the compound's properties. Additionally, N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide is relatively stable and easy to handle compared to other compounds used in scientific research. However, one limitation of using N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
Future Directions
There are many potential future directions for research involving N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide. One area of interest is its potential use as an anticancer agent, either alone or in combination with other drugs. Additionally, N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide could be further studied for its antimicrobial properties and potential use as a new antibiotic. Finally, the mechanism of action of N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide could be further investigated to better understand how it works and potentially identify new targets for drug development.
Synthesis Methods
The synthesis of N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide involves the reaction of 3,4-dihydro-1H-isochromen-1-amine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with but-2-ynoic acid to form N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide.
Scientific Research Applications
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-5-15(17)16-10-8-14-13-7-4-3-6-12(13)9-11-18-14/h3-4,6-7,14H,8-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVAALGRRCTECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

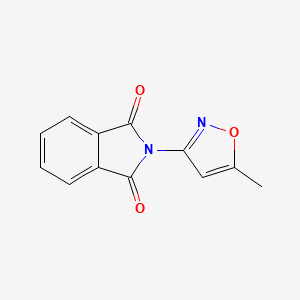
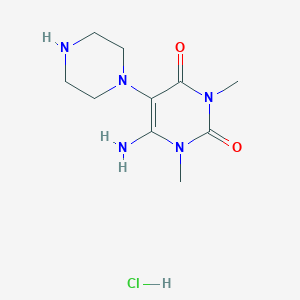
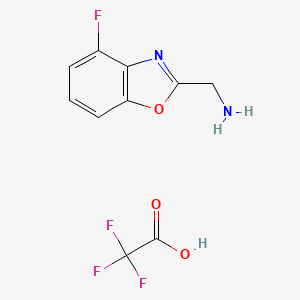
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2738811.png)
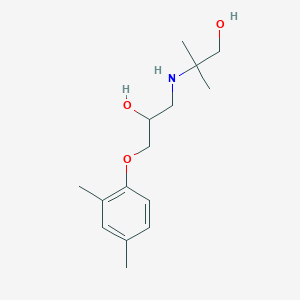
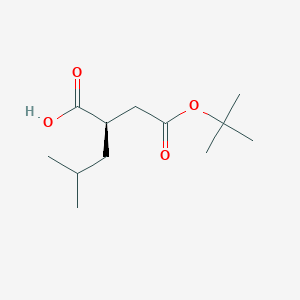
![2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2738821.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5,5,5-trifluoropentanoic acid](/img/structure/B2738822.png)
![1-[3-(3-Methyl-1-phenylpyrazol-4-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2738823.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2738825.png)


